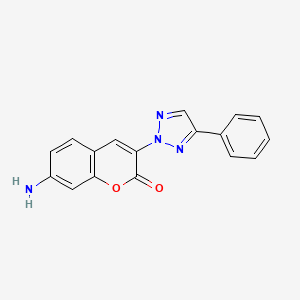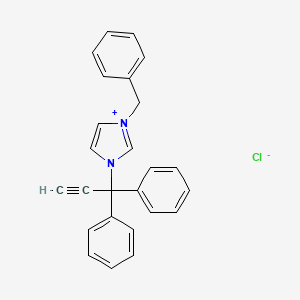![molecular formula C23H27NO4 B8042796 (E)-3-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B8042796.png)
(E)-3-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-1-piperidin-1-ylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-1-piperidin-1-ylprop-2-en-1-one is a synthetic organic compound characterized by its complex structure, which includes methoxy groups and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-1-piperidin-1-ylprop-2-en-1-one typically involves multiple steps, including the formation of the piperidine ring and the introduction of methoxy groups. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Coupling Reactions: The final step often involves coupling reactions to attach the various aromatic and aliphatic components, using catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-1-piperidin-1-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(E)-3-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-1-piperidin-1-ylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-3-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-1-piperidin-1-ylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-(2-(4-Methoxyphenyl)ethenyl)benzenamine: Shares structural similarities but differs in the presence of the piperidine ring.
4-(1-Adamantyl)aniline: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
(E)-3-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-1-piperidin-1-ylprop-2-en-1-one is unique due to its combination of methoxy groups and a piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
(E)-3-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-1-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-26-20-10-6-19(7-11-20)17-28-21-12-8-18(16-22(21)27-2)9-13-23(25)24-14-4-3-5-15-24/h6-13,16H,3-5,14-15,17H2,1-2H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGBFHJUQXYZDO-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=CC(=O)N3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/C(=O)N3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-N,4-N-bis[4-(hydroxymethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B8042740.png)


![N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-N-[1-(furan-2-yl)ethyl]benzamide](/img/structure/B8042766.png)
![7-(4,5-Dichloroimidazol-2-ylidene)-1,4-diazabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B8042779.png)
![N-[5-acetamido-2-(4-acetamidophenyl)phenyl]benzamide](/img/structure/B8042782.png)
![ethyl N-[(2-amino-4-bromobenzoyl)amino]carbamate](/img/structure/B8042790.png)
![2-[4-[Cyclohexyl-[4-(2-hydroxyethoxy)phenyl]methyl]phenoxy]ethanol](/img/structure/B8042799.png)


